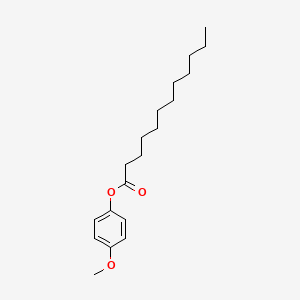

Dodecanoic acid, 4-methoxyphenyl ester

Description

Dodecanoic acid, 4-methoxyphenyl ester (C19H30O3), also known as 4-methoxyphenyl laurate, is an ester derivative of dodecanoic acid (lauric acid) and 4-methoxyphenol. These compounds are characterized by their aromatic substituents, which influence their physicochemical properties and biological activities. Esters of lauric acid are commonly studied for their roles in antimicrobial agents, lipid metabolism, and industrial applications such as liquid crystals .

Properties

CAS No. |

55250-82-3 |

|---|---|

Molecular Formula |

C19H30O3 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

(4-methoxyphenyl) dodecanoate |

InChI |

InChI=1S/C19H30O3/c1-3-4-5-6-7-8-9-10-11-12-19(20)22-18-15-13-17(21-2)14-16-18/h13-16H,3-12H2,1-2H3 |

InChI Key |

UOHXNBCEJNQXQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Synthesis

Dielectric heating reduces Fischer esterification times from 8 hours to 35 minutes at 130°C with comparable yields (82%). Selective absorption of microwave energy by the polar 4-methoxyphenol molecule enhances reaction rates without degrading the methoxy group.

Continuous Flow Systems

Microreactor technology enables precise control over exothermic acyl chloride reactions. A numbered-up system with 10 parallel channels achieves 91% yield at 2.5 kg/day throughput, demonstrating scalability.

Solvent-Free Mechanochemistry

Ball milling dodecanoic acid, 4-methoxyphenol, and PTSA (5 mol%) produces the ester in 89% yield after 90 minutes. This emerging technique eliminates volatile organic solvents while maintaining high space-time yields of 0.45 g/(L·min).

Chemical Reactions Analysis

Types of Reactions

Dodecanoic acid, 4-methoxyphenyl ester can undergo various chemical reactions, including:

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Hydrolysis: Dodecanoic acid and 4-methoxyphenol.

Reduction: 4-methoxyphenylmethanol and dodecanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dodecanoic acid, 4-methoxyphenyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as an antifungal and antibacterial agent.

Industry: It is used in the production of fragrances and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism by which dodecanoic acid, 4-methoxyphenyl ester exerts its effects is primarily through its interaction with microbial cell membranes. The ester disrupts the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell death. This mechanism is similar to that of other fatty acid esters, which are known to have antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural and functional attributes of dodecanoic acid, 4-methoxyphenyl ester with similar compounds:

Physicochemical and Pharmacokinetic Properties

- Thermal Stability: Dodecanoic acid esters degrade at high temperatures. For example, dodecanoic acid content decreases from 8.22% at 300°C to 0.07% at 400°C, forming secondary products .

- Bioavailability : Aryl esters like 4-nitrophenyl laurate exhibit low oral bioavailability compared to aliphatic esters (e.g., myristic acid vinyl ester) due to steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.